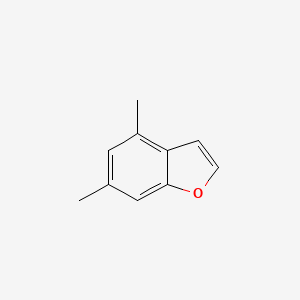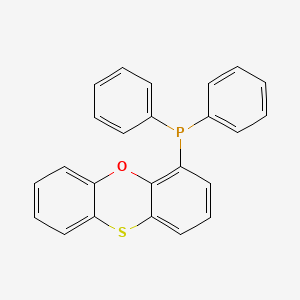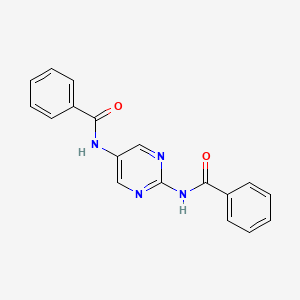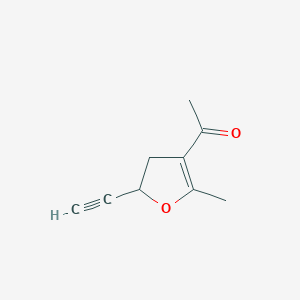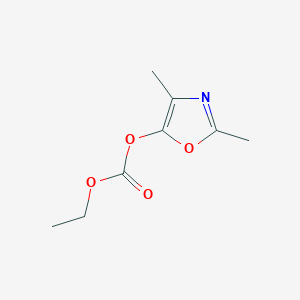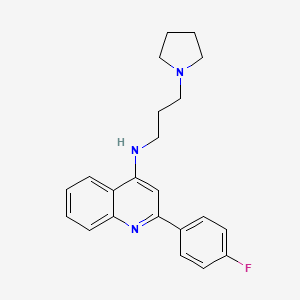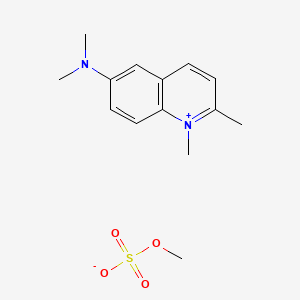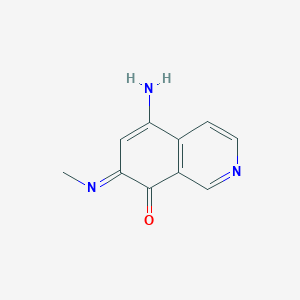
Caulibugulone E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caulibugulone E is a marine bryozoan metabolite that belongs to the family of isoquinoline quinones. It is known for its potent and selective inhibition of the dual specificity phosphatase Cdc25B
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Caulibugulone E can be synthesized from a readily available isoquinoline dione. The synthetic route involves the following steps :
Starting Material: 5-hydroxyisoquinoline.
Oxidation: The starting material is oxidized using phenyliodine(III) bis(trifluoroacetate) (PIFA) in a mixture of water and ethanol at room temperature.
Cyclization: The oxidized product undergoes cyclization in the presence of cerium(III) chloride and methylamine.
Purification: The crude product is purified by chromatography to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial applications. The key steps involve oxidation, cyclization, and purification, which can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Caulibugulone E undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: PIFA in water-ethanol mixture.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include different derivatives of this compound, which can have varying biological activities.
Applications De Recherche Scientifique
Caulibugulone E has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a model compound for studying quinone chemistry.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Potential application in cancer treatment due to its inhibition of Cdc25B phosphatase.
Industry: Potential use in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
Caulibugulone E exerts its effects by inhibiting the dual specificity phosphatase Cdc25B . This inhibition leads to the disruption of cell cycle regulation, which can result in the selective degradation of Cdc25A protein. The compound stimulates the phosphorylation and subsequent activation of p38 stress kinase, leading to Cdc25A degradation .
Comparaison Avec Des Composés Similaires
Caulibugulone E is part of a family of isoquinoline quinones, which includes other compounds like Caulibugulone A, B, C, and D . Compared to its analogs, this compound is noted for its higher potency and selectivity in inhibiting Cdc25B phosphatase. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
List of Similar Compounds
- Caulibugulone A
- Caulibugulone B
- Caulibugulone C
- Caulibugulone D
Propriétés
Numéro CAS |
662167-19-3 |
|---|---|
Formule moléculaire |
C10H9N3O |
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
5-amino-7-methyliminoisoquinolin-8-one |
InChI |
InChI=1S/C10H9N3O/c1-12-9-4-8(11)6-2-3-13-5-7(6)10(9)14/h2-5H,11H2,1H3 |
Clé InChI |
DWAVIPRVWSUPLT-UHFFFAOYSA-N |
SMILES canonique |
CN=C1C=C(C2=C(C1=O)C=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


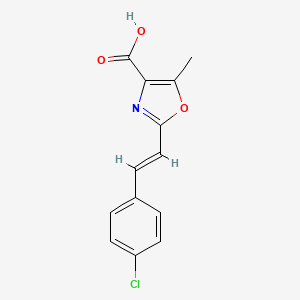
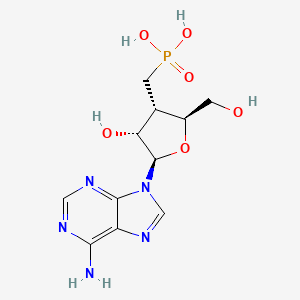
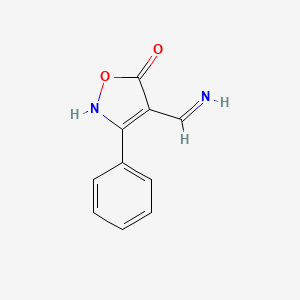
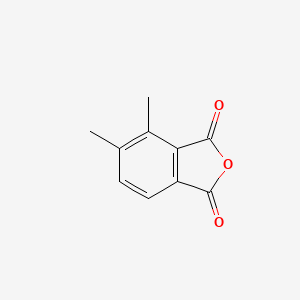
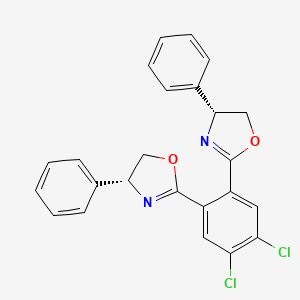

![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
